molecular formula C40H50Br2N2S5 B12111328 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B12111328
M. Wt: 879.0 g/mol
InChI Key: RSMRZDWNDHEJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the family of thiophene-based molecules. This compound is characterized by its unique structure, which includes bromine and undecylthieno groups attached to a benzo[c][1,2,5]thiadiazole core. It is primarily used in advanced materials science and organic electronics due to its excellent electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 4,7-dibromo-2,1,3-benzothiadiazole, is brominated to introduce bromine atoms at specific positions.

    Thieno Group Introduction: The brominated intermediate is then reacted with 6-undecylthieno[3,2-b]thiophene-2-boronic acid under Suzuki coupling conditions to introduce the thieno groups.

    Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The thieno groups can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium-catalyzed Suzuki or Stille coupling reactions are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems with enhanced electronic properties.

Scientific Research Applications

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

    Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.

    Materials Science: The compound is employed in the design of advanced materials with specific electronic and optical properties.

    Chemical Sensors: It is used in the fabrication of chemical sensors for detecting various analytes.

    Biological Research: The compound’s unique structure makes it a valuable tool in studying biological interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical reactions enables it to interact with different molecular targets, leading to diverse applications in materials science and biology.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-2,1,3-benzothiadiazole: A precursor in the synthesis of the target compound.

    5,6-Dinitro-4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole: A similar compound with nitro groups instead of bromine.

    5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: A fluorinated analog with different electronic properties.

Uniqueness

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific combination of bromine and undecylthieno groups, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring precise control over electronic characteristics, such as organic electronics and advanced materials.

Properties

Molecular Formula

C40H50Br2N2S5

Molecular Weight

879.0 g/mol

IUPAC Name

4,7-bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C40H50Br2N2S5/c1-3-5-7-9-11-13-15-17-19-21-29-37-33(47-39(29)41)25-31(45-37)27-23-24-28(36-35(27)43-49-44-36)32-26-34-38(46-32)30(40(42)48-34)22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22H2,1-2H3

InChI Key

RSMRZDWNDHEJBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(SC2=C1SC(=C2)C3=CC=C(C4=NSN=C34)C5=CC6=C(S5)C(=C(S6)Br)CCCCCCCCCCC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.